(E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one
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Overview
Description
(E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenoxy group, a triazole ring, and a pentenone moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 4-fluorophenol, which is then reacted with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.
Introduction of the Triazole Ring: The 4-fluorophenoxy intermediate is then subjected to a reaction with 1,2,4-triazole under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF), to introduce the triazole ring.
Formation of the Pentenone Moiety: The final step involves the reaction of the triazole-containing intermediate with a suitable enone precursor under conditions that promote the formation of the (E)-pentenone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials, coatings, and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and triazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-chlorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one
- (E)-2-(4-bromophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one
- (E)-2-(4-methylphenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one
Uniqueness
(E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(E)-2-(4-fluorophenoxy)-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-15(2,3)14(20)13(8-19-10-17-9-18-19)21-12-6-4-11(16)5-7-12/h4-10H,1-3H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSUUYVXCNFKEP-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN1C=NC=N1)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\N1C=NC=N1)/OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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